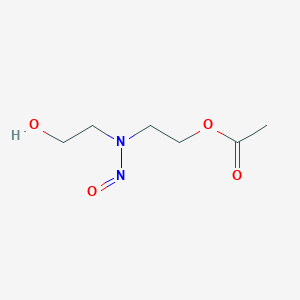
N-Nitrosodiethanolamine monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitrosodiethanolamine monoacetate is a derivative of N-nitrosodiethanolamine, a compound known for its presence in various industrial and consumer products. It is a light-yellow, oily liquid that is sensitive to light and air. This compound is of significant interest due to its potential carcinogenic properties and its widespread occurrence in the environment, particularly in cosmetics, cutting fluids, and tobacco products .
準備方法
Synthetic Routes and Reaction Conditions
N-Nitrosodiethanolamine monoacetate can be synthesized through the nitrosation of diethanolamine in the presence of nitrosating agents such as sodium nitrite and acetic acid. The reaction typically occurs under acidic conditions, where diethanolamine reacts with nitrous acid to form N-nitrosodiethanolamine, which is then acetylated to produce this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the final product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quality control and to monitor the levels of N-nitrosodiethanolamine and its derivatives in industrial products .
化学反応の分析
Hydrolytic Decomposition
NDELA monoacetate undergoes pH-dependent hydrolysis, producing reactive intermediates and decomposition products. Key findings include:
Hydrolysis Products
The reaction mechanism involves neighboring group participation, forming an epoxide intermediate that rearranges into stable aldehydes and acids . Hydrolysis rates increase significantly under alkaline conditions due to base-catalyzed ester cleavage .
Genotoxic Reactions
NDELA monoacetate exhibits enhanced genotoxicity compared to NDELA, as demonstrated by:
In Vitro Cytogenetic Effects
The higher reactivity of NDELA monoacetate is attributed to increased lipophilicity, facilitating cellular uptake, and enzymatic activation to alkylating agents . Its monoacetate group may enhance metabolic conversion to DNA-reactive species, such as diazonium ions .
Reactivity with Biological Molecules
NDELA monoacetate reacts with nucleic acids, forming mutagenic adducts:
DNA Adduct Formation
| Reaction Partner | Adduct Type | Yield | Source |
|---|---|---|---|
| Deoxyguanosine | 1, N²-Glyoxal adduct | 65% | |
| Deoxyguanosine | 7-(2-Hydroxyethyl)guanine | 9% | |
| Deoxyguanosine | O⁶-Hydroxyethylguanine | 3% |
These adducts arise from α-hydroxynitrosamine intermediates, which decompose into electrophilic species that alkylate guanine residues . The predominance of glyoxal adducts suggests a preference for crosslinking DNA strands .
Stability and Degradation
NDELA monoacetate is thermally unstable, decomposing at temperatures >200°C to release nitrogen oxides (NOₓ) and carbon monoxide . Light exposure accelerates degradation, necessitating storage in amber vials during analytical procedures .
Comparative Reactivity with NDELA
| Property | NDELA Monoacetate | NDELA | Source |
|---|---|---|---|
| Lipophilicity | Higher (due to acetyl group) | Lower | |
| Hydrolysis Rate (pH 7) | 3.2 × 10⁻⁵ s⁻¹ | 1.1 × 10⁻⁶ s⁻¹ | |
| Genotoxic Potency | 5–10× higher | Baseline |
科学的研究の応用
Toxicological Research
N-Nitrosodiethanolamine monoacetate is primarily recognized for its carcinogenic properties. Research indicates that exposure to N-Nitrosodiethanolamine, including its monoacetate form, is linked to the development of tumors in various animal models.
Carcinogenic Studies
- Animal Studies : In laboratory settings, N-Nitrosodiethanolamine has been shown to induce liver cancer in rats and hamsters when administered through various routes such as drinking water and subcutaneous injection. The lowest published toxic doses have demonstrated significant tumorigenic effects, leading to classifications as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) .
- Mechanisms of Action : The nitrosation process of diethanolamine is faster than that of tertiary amines, leading to higher levels of N-Nitrosodiethanolamine formation in certain environments like metalworking fluids .
Cosmetic Industry
This compound is found in some cosmetic products as a contaminant. Its presence raises concerns due to its classification as a carcinogen.
Regulatory Status
- Health Risks : The European Union classifies N-Nitrosodiethanolamine as a Category 1B carcinogen under Regulation (EC) 1272/2008, indicating it is known to cause cancer .
- Consumer Safety : Studies suggest that individuals using cosmetics containing diethanolamine may be exposed to significant amounts of N-Nitrosodiethanolamine daily, raising concerns about long-term health effects .
Industrial Applications
While there are no known commercial uses for this compound itself, its parent compound has been utilized in various industrial processes.
Metalworking Fluids
- Contaminant Formation : N-Nitrosodiethanolamine can form in metalworking fluids containing diethanolamine and nitrites, leading to safety concerns in occupational settings .
Notable Case Studies
- Cosmetic Use : A study indicated that women using cosmetics daily could be exposed to 50–100 µg of N-Nitrosodiethanolamine from these products . This exposure raises concerns about cumulative effects leading to increased cancer risk over time.
- Occupational Exposure : Workers handling metalworking fluids have been reported to have higher incidences of cancers associated with nitrosamines due to prolonged exposure .
作用機序
The mechanism of action of N-nitrosodiethanolamine monoacetate involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. It is metabolized by alcohol dehydrogenase to form N-nitroso-2-hydroxyethylamine, which can cause DNA damage and mutations. This genotoxic effect is a key factor in its carcinogenic potential .
類似化合物との比較
Similar Compounds
Similar compounds include other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomorpholine. These compounds share similar structural features and carcinogenic properties .
Uniqueness
N-Nitrosodiethanolamine monoacetate is unique due to its specific occurrence in cosmetics and industrial products, making it a significant compound for environmental and health safety studies. Its acetylated form also provides distinct chemical properties that influence its reactivity and toxicity compared to other nitrosamines .
特性
CAS番号 |
72909-55-8 |
|---|---|
分子式 |
C6H12N2O4 |
分子量 |
176.17 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C6H12N2O4/c1-6(10)12-5-3-8(7-11)2-4-9/h9H,2-5H2,1H3 |
InChIキー |
LUVVKUCUWPKOAK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCO)N=O |
正規SMILES |
CC(=O)OCCN(CCO)N=O |
同義語 |
2,2'-(nitrosoimino)bisethanol monoacetate (ester) N-nitrosodiethanolamine monoacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















